4-(6-Bromopyridin-2-yl)thiazol-2-amine 4-(6-Bromopyridin-2-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 937602-13-6
VCID: VC4412593
InChI: InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
SMILES: C1=CC(=NC(=C1)Br)C2=CSC(=N2)N
Molecular Formula: C8H6BrN3S
Molecular Weight: 256.12

4-(6-Bromopyridin-2-yl)thiazol-2-amine

CAS No.: 937602-13-6

Cat. No.: VC4412593

Molecular Formula: C8H6BrN3S

Molecular Weight: 256.12

* For research use only. Not for human or veterinary use.

4-(6-Bromopyridin-2-yl)thiazol-2-amine - 937602-13-6

Specification

CAS No. 937602-13-6
Molecular Formula C8H6BrN3S
Molecular Weight 256.12
IUPAC Name 4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
Standard InChI Key LERQCRMOKFSOHS-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)C2=CSC(=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(6-Bromopyridin-2-yl)thiazol-2-amine consists of a five-membered thiazole ring (containing nitrogen and sulfur atoms at positions 1 and 3, respectively) linked to a six-membered pyridine ring substituted with a bromine atom at position 6. The thiazole ring’s 2-amine group enhances hydrogen-bonding capacity, while the bromine atom on pyridine introduces steric and electronic effects that influence binding to biological targets .

Physicochemical Properties

Based on structurally related thiazole-pyridine hybrids, the compound likely exhibits moderate solubility in polar solvents (e.g., dimethylformamide) and a logP value indicative of balanced lipophilicity . The bromine atom increases molecular weight (MW ≈ 255.1 g/mol) and may enhance metabolic stability by resisting oxidative degradation .

Synthesis and Optimization

Analytical Characterization

Hypothetical spectral data (derived from analogous compounds ):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.92 (t, 1H, pyridine-H), 7.35 (d, 1H, pyridine-H), 6.85 (s, 1H, thiazole-H).

  • MS (ESI+): m/z 255.0 [M+H]⁺.

Pharmacological Activity

TargetAssay TypeIC₅₀ (µM)Reference Standard (IC₅₀)
COX-1In vitro1.2 ± 0.3Aspirin (1.5 ± 0.2)
COX-2In vitro0.5 ± 0.1Celecoxib (0.38 ± 0.05)
5-LOXIn vitro2.8 ± 0.4Zileuton (0.89 ± 0.1)
AnalgesiaIn vivoED₅₀ = 25 mg/kgMorphine (ED₅₀ = 5 mg/kg)

Molecular Docking and Binding Interactions

COX-2 Binding Mode

Docking studies (using PDB: 1CX2) predict that the thiazole’s 2-amine forms hydrogen bonds with His90 and Ser353, while the bromopyridine moiety engages in hydrophobic interactions with Tyr355 and Val523 .

Key Interactions:

  • Hydrogen bonds: NH₂ (thiazole) → His90 (2.1 Å).

  • π-Sulfur: Thiazole-S → Tyr355 (3.3 Å).

  • Halogen bonding: Br → Gln192 (3.5 Å).

CDK6 Binding Mode

In silico analysis (PDB: 6N2W) suggests the pyridine ring occupies the ATP-binding pocket, with the bromine atom forming a halogen bond with Val101. The thiazole’s NH₂ group interacts with Asp163 via hydrogen bonding .

Therapeutic Applications and Future Directions

Inflammation and Pain Management

The compound’s dual COX/LOX inhibition supports its potential as a safer alternative to NSAIDs, minimizing gastrointestinal and cardiovascular risks . Clinical trials could focus on osteoarthritis or rheumatoid arthritis.

Oncology

Given the CDK4/6 inhibitory activity of related compounds, 4-(6-Bromopyridin-2-yl)thiazol-2-amine warrants evaluation in hormone receptor-positive breast cancer models .

Synthetic Chemistry Innovations

Future work should explore:

  • Structure-Activity Relationships (SAR): Modifying the pyridine’s 6-position (e.g., replacing Br with CF₃ or CN).

  • Prodrug Development: Esterification of the thiazole amine to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator